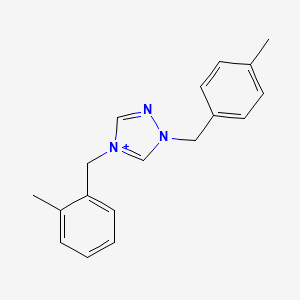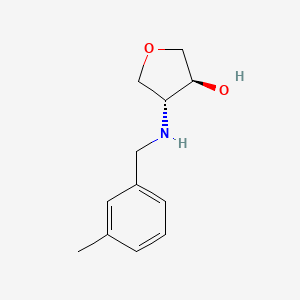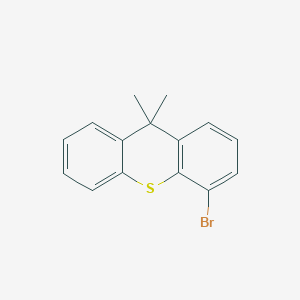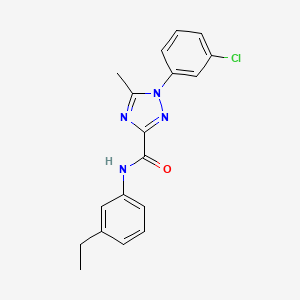![molecular formula C12H14ClN B13366463 2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-7-azabicyclo[221]heptane is a bicyclic compound featuring a 7-azabicyclo[221]heptane framework with a 4-chlorophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane typically involves a series of organic reactions starting from readily available precursors. One common method involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic compound to form the bicyclic structure. Subsequent functionalization steps introduce the 4-chlorophenyl group and the nitrogen atom into the bicyclic framework .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for a unique spatial arrangement, which can enhance binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds like norbornane and its derivatives share a similar bicyclic framework.
Diazabicyclo[2.2.1]heptane: Compounds with two nitrogen atoms in the bicyclic structure, such as 2,5-diazabicyclo[2.2.1]heptane
Uniqueness
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability .
Eigenschaften
Molekularformel |
C12H14ClN |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H14ClN/c13-9-3-1-8(2-4-9)11-7-10-5-6-12(11)14-10/h1-4,10-12,14H,5-7H2 |
InChI-Schlüssel |
ONGUNCXEJINACZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B13366383.png)
![7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B13366392.png)
![4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone](/img/structure/B13366393.png)
![3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366396.png)
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366397.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B13366401.png)



![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13366447.png)

![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)

![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)
